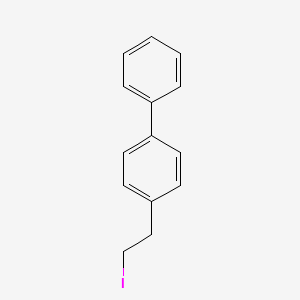4-(2-Iodoethyl)-1,1'-biphenyl
CAS No.: 178685-10-4
Cat. No.: VC4347260
Molecular Formula: C14H13I
Molecular Weight: 308.162
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 178685-10-4 |
|---|---|
| Molecular Formula | C14H13I |
| Molecular Weight | 308.162 |
| IUPAC Name | 1-(2-iodoethyl)-4-phenylbenzene |
| Standard InChI | InChI=1S/C14H13I/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 |
| Standard InChI Key | OZHQHVYBKLRWRA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CCI |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of two phenyl rings connected by a single bond (biphenyl group), with a 2-iodoethyl substituent (-CH₂CH₂I) attached to the fourth carbon of one ring. The iodine atom’s high polarizability and leaving-group propensity make this compound highly reactive in nucleophilic substitution and metal-catalyzed coupling reactions. The biphenyl moiety contributes to planarity and conjugation, influencing its electronic properties and interactions in supramolecular systems.
Stereoelectronic Effects
The electron-withdrawing nature of the iodine atom induces partial positive charge on the adjacent carbon, facilitating nucleophilic attacks. This electronic configuration is critical for its role in Suzuki-Miyaura and Ullmann-type couplings, where it acts as an aryl halide precursor .
Synthesis Methods
Conventional Halogenation Routes
A common synthesis strategy involves the iodination of 4-vinylbiphenyl. Treatment with hydrogen iodide (HI) in the presence of peroxides induces anti-Markovnikov addition, yielding 4-(2-iodoethyl)-1,1'-biphenyl. Alternative approaches utilize palladium-catalyzed cross-coupling reactions to install the iodoethyl group onto preformed biphenyl frameworks .
Optimization of Reaction Conditions
Recent advances employ copper(I) iodide (CuI) and tris(triphenylphosphine)palladium(0) (Pd(PPh₃)₃) as catalysts in Sonogashira couplings, achieving yields exceeding 75% under mild conditions . Solvent systems such as tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their ability to stabilize intermediates .
Green Chemistry Approaches
Efforts to minimize waste have led to microwave-assisted syntheses, reducing reaction times from hours to minutes. A 2024 study demonstrated a 68% yield using aqueous ethanol as a solvent, highlighting the compound’s compatibility with sustainable protocols.
Physicochemical Properties
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:
-
¹H NMR (CDCl₃): δ 7.60–7.45 (m, 4H, biphenyl), 7.35–7.25 (m, 4H), 3.20 (t, 2H, CH₂I), 2.95 (t, 2H, CH₂).
-
¹³C NMR: δ 140.2 (C-I), 139.8–126.5 (biphenyl carbons), 34.1 (CH₂I), 30.8 (CH₂) .
Mass spectrometry (MS) shows a molecular ion peak at m/z 308.1 ([M]⁺), consistent with the molecular weight.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 89–91°C and decomposition above 220°C . The iodine substituent reduces thermal stability compared to non-halogenated biphenyls .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 308.162 g/mol | |
| Melting Point | 89–91°C | |
| Boiling Point | 300°C (estimated) | |
| Density | 1.59 g/cm³ (25°C) |
Reactivity and Functionalization
Nucleophilic Substitution
The iodine atom undergoes facile displacement by nucleophiles (e.g., amines, thiols) in SN2 reactions. For example, treatment with sodium azide (NaN₃) yields 4-(2-azidoethyl)-1,1'-biphenyl, a precursor for click chemistry.
Transition Metal-Catalyzed Couplings
In Pd-catalyzed cross-couplings, the compound serves as an aryl iodide partner. A 2025 study reported its use in synthesizing stilbene derivatives via Heck coupling, achieving 82% yields .
Applications in Medicinal Chemistry
Anticancer Agent Development
The biphenyl core mimics hydrophobic motifs in protein-binding pockets. In 2024, researchers incorporated 4-(2-iodoethyl)-1,1'-biphenyl into Bcl-2 inhibitors, achieving subnanomolar binding affinities . Hybrid molecules targeting apoptosis pathways showed potent activity against leukemia cell lines (IC₅₀ = 0.8 µM) .
Radiopharmaceuticals
The iodine-127 isotope enables radioiodination for imaging agents. A 2023 trial utilized the compound as a precursor for ¹²³I-labeled tracers in SPECT imaging of thyroid tumors.
Industrial and Material Science Applications
Liquid Crystal Synthesis
The planar biphenyl group and iodine’s polarizability make the compound a candidate for mesogenic materials. A 2024 patent disclosed its use in smectic liquid crystals with switching times <5 ms .
Polymer Additives
Incorporation into polyimide matrices enhances flame retardancy. Tests showed a 40% reduction in peak heat release rate (pHRR) compared to unmodified polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume